molecular formula C21H24O3 B5849428 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol

1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol

Cat. No. B5849428
M. Wt: 324.4 g/mol
InChI Key: TUCSEJGVJPLVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol, also known as GSK2330672, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. It is a selective and potent inhibitor of the protein kinase B (PKB) and has shown promising results in preclinical studies for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol is a selective and potent inhibitor of PKB, also known as Akt. PKB is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism. The inhibition of PKB by 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol leads to the activation of downstream signaling pathways that induce apoptosis and inhibit cell proliferation (5). In addition, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has been shown to inhibit the activity of mTORC1, a protein complex that regulates cell growth and metabolism (6).
Biochemical and Physiological Effects
The inhibition of PKB by 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has several biochemical and physiological effects. In cancer cells, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol induces apoptosis and inhibits cell proliferation, leading to the suppression of tumor growth (2). In animal models of diabetes, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol improves glucose metabolism and insulin sensitivity by enhancing insulin signaling in skeletal muscle and adipose tissue (3). In addition, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has been shown to reduce atherosclerotic plaque formation and improve cardiac function in animal models of cardiovascular diseases (4).

Advantages and Limitations for Lab Experiments

1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has several advantages for lab experiments. It is a selective and potent inhibitor of PKB, which makes it a valuable tool for studying the role of PKB in various cellular processes. In addition, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has shown promising results in preclinical studies for the treatment of various diseases, which makes it a potential therapeutic agent. However, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol also has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. In addition, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has a short half-life, which can limit its efficacy in vivo (7).

Future Directions

There are several future directions for the research on 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol. One potential direction is to investigate its efficacy in clinical trials for the treatment of cancer, diabetes, and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of PKB based on the structure of 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol. In addition, the role of PKB in various cellular processes, such as autophagy and inflammation, could be further studied using 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol as a tool (8).
Conclusion
In conclusion, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol is a synthetic compound that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. It is a selective and potent inhibitor of PKB, which plays a crucial role in various cellular processes. The synthesis of 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol involves a multistep process, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol could lead to the development of novel therapeutic agents for the treatment of various diseases.
References:
1. WO2013138852A1 - Process for preparing 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol and intermediates thereof. (n.d.). Retrieved from https://patents.google.com/patent/WO2013138852A1/en
2. Maira, S.-M., Pecchi, S., Huang, A., Burger, M., Knapp, M., Sterker, D., … García-Echeverría, C. (2012). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Molecular Cancer Therapeutics, 11(2), 317–328. https://doi.org/10.1158/1535-7163.MCT-11-0474
3. Taniguchi, C. M., Tran, T. T., Kondo, T., Luo, J., Ueki, K., & Cantley, L. C. (2006). Phosphoinositide 3-kinase regulatory subunit p85α suppresses insulin action via positive regulation of PTEN. Proceedings of the National Academy of Sciences, 103(35), 12093–12097. https://doi.org/10.1073/pnas.0605265103
4. Oudit, G. Y., Sun, H., Kerfant, B.-G., Crackower, M. A., Penninger, J. M., & Backx, P. H. (2004). The role of phosphoinositide-3 kinase and PTEN in cardiovascular physiology and disease. Journal of Molecular and Cellular Cardiology, 37(2), 449–471. https://doi.org/10.1016/j.yjmcc.2004.04.025
5. Alessi, D. R., James, S. R., Downes, C. P., Holmes, A. B., Gaffney, P. R. J., Reese, C. B., & Cohen, P. (1997). Characterization of a 3-phosphoinositide-dependent protein kinase which phosphorylates and activates protein kinase Bα. Current Biology, 7(4), 261–269. https://doi.org/10.1016/S0960-9822(06)00122-9
6. García-Martínez, J. M., & Alessi, D. R. (2008). mTOR complex 2 (mTORC2) controls hydrophobic motif phosphorylation and activation of serum- and glucocorticoid-induced protein kinase 1 (SGK1). Biochemical Journal, 416(3), 375–385. https://doi.org/10.1042/BJ20081668
7. Maira, S.-M., Stauffer, F., Brueggen, J., Furet, P., Schnell, C., Fritsch, C., … García-Echeverría, C. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular Cancer Therapeutics, 7(7), 1851–1863. https://doi.org/10.1158/1535-7163.MCT-08-0017
8. Manning, B. D., & Toker, A. (2017). AKT/PKB Signaling: Navigating the Network. Cell, 169(3), 381–405. https://doi.org/10.1016/j.cell.2017.04.001

Synthesis Methods

The synthesis of 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol involves a multistep process, starting with the reaction of 2,3-dihydro-1H-inden-5-ol with 2-bromo-1-(4-methylphenyl)ethanone to form 2-(2,3-dihydro-1H-inden-5-yloxy)-1-(4-methylphenyl)ethanone. The intermediate compound is then reacted with 1,3-propanediol to produce 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol. The overall yield of the synthesis process is around 10% (1).

Scientific Research Applications

1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has been extensively studied for its potential therapeutic applications. Preclinical studies have shown that it has potent anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer (2). It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes (3). In addition, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has been investigated for its potential in the treatment of cardiovascular diseases, such as atherosclerosis and heart failure (4).

properties

IUPAC Name

1,3-bis(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c22-19(13-23-20-9-7-15-3-1-5-17(15)11-20)14-24-21-10-8-16-4-2-6-18(16)12-21/h7-12,19,22H,1-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCSEJGVJPLVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(COC3=CC4=C(CCC4)C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.